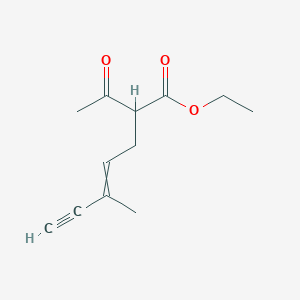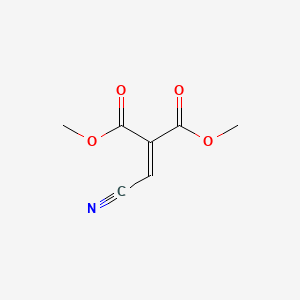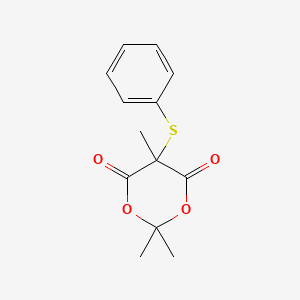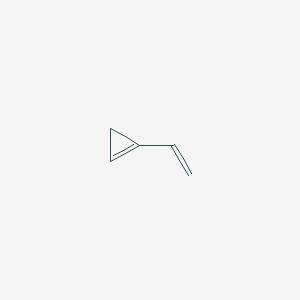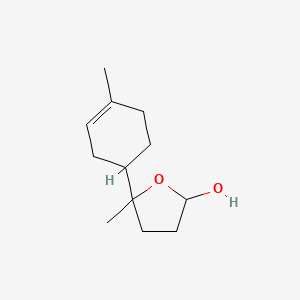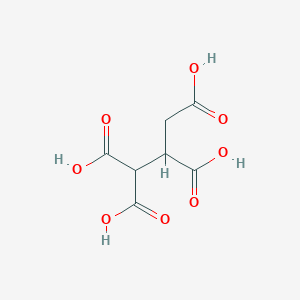
Propane-1,1,2,3-tetracarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane-1,1,2,3-tetracarboxylic acid is an organic compound with the molecular formula C₇H₈O₈. It is a tetracarboxylic acid, meaning it contains four carboxyl functional groups (-COOH). This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propane-1,1,2,3-tetracarboxylic acid can be synthesized through the condensation of diethyl fumarate and diethyl malonate. The reaction typically involves the use of a catalyst such as sodium ethoxide in ethanol. The mixture is refluxed, and the product is isolated through distillation and recrystallization .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve the use of different catalysts and solvents to improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Propane-1,1,2,3-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the carboxyl groups into alcohols or other functional groups.
Substitution: The carboxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Propane-1,1,2,3-tetracarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research into its potential therapeutic applications, such as drug development, is ongoing.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which propane-1,1,2,3-tetracarboxylic acid exerts its effects involves its interaction with various molecular targets. The carboxyl groups can form hydrogen bonds and ionic interactions with enzymes and other proteins, affecting their activity. The compound can also participate in redox reactions, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Propane-1,2,3-tricarboxylic acid: This compound has three carboxyl groups and is known for its role in the citric acid cycle.
Aconitic acid: Contains three carboxyl groups and is involved in the metabolism of citric acid.
Isocitric acid: Another tricarboxylic acid involved in the citric acid cycle.
Uniqueness
Propane-1,1,2,3-tetracarboxylic acid is unique due to its four carboxyl groups, which provide it with distinct chemical properties and reactivity compared to tricarboxylic acids. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
63247-16-5 |
|---|---|
Molecular Formula |
C7H8O8 |
Molecular Weight |
220.13 g/mol |
IUPAC Name |
propane-1,1,2,3-tetracarboxylic acid |
InChI |
InChI=1S/C7H8O8/c8-3(9)1-2(5(10)11)4(6(12)13)7(14)15/h2,4H,1H2,(H,8,9)(H,10,11)(H,12,13)(H,14,15) |
InChI Key |
NJKRDXUWFBJCDI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


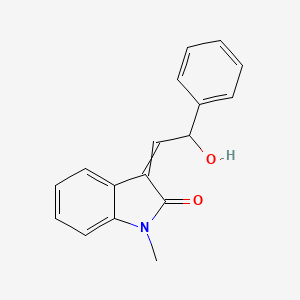
![3-(2,6-Dichlorophenyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B14509672.png)

